molecular formula C11H14FNO5S2 B2657349 1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine CAS No. 2411280-20-9

1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine

Cat. No.: B2657349
CAS No.: 2411280-20-9
M. Wt: 323.35
InChI Key: CVRSBLBFDDUAMJ-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-fluorosulfonyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine typically involves the reaction of piperidine with 4-fluorosulfonyloxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the fluorosulfonyloxy group.

    1-(4-Fluorophenyl)piperidine: Similar structure but lacks both sulfonyl and fluorosulfonyloxy groups.

Uniqueness

1-(4-Fluorosulfonyloxyphenyl)sulfonylpiperidine is unique due to the presence of both the sulfonyl and fluorosulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO5S2/c12-20(16,17)18-10-4-6-11(7-5-10)19(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSBLBFDDUAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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